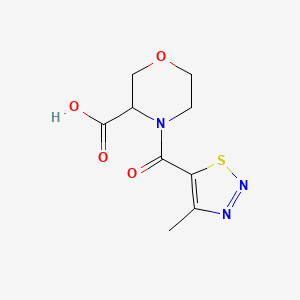![molecular formula C12H17FN2O2S B7580997 1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine](/img/structure/B7580997.png)
1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. FMP belongs to the class of piperazine derivatives and has been studied for its effects on various biological systems.
Mechanism of Action
1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine is believed to exert its pharmacological effects by interacting with various targets in the body. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine has also been found to modulate the activity of ion channels, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. 1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that 1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Future Directions
There are several future directions for research on 1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine. One area of interest is the development of 1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the exploration of 1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine's effects on other biological systems, such as the immune system and the cardiovascular system. Additionally, further studies are needed to elucidate the pharmacokinetic properties of 1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine and its potential side effects.
Synthesis Methods
The synthesis of 1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine involves the reaction of 4-fluorobenzyl chloride with 3-methylpiperazine in the presence of a base, followed by the addition of methanesulfonyl chloride. The resulting product is then purified using column chromatography to obtain pure 1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine.
Scientific Research Applications
1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine has been studied for its potential use in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. It has been found to have anticancer properties, with studies showing that 1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine can induce apoptosis in cancer cells. 1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine has also been studied for its neuroprotective effects, with research suggesting that it may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-3-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c1-10-8-15(7-6-14-10)18(16,17)9-11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBNZGSKQDWIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-Methoxyphenyl)propan-2-yl-methylamino]-3-propan-2-yloxypropan-2-ol](/img/structure/B7580916.png)
![1-[(4-Iodophenyl)methyl]-4,4-dimethylpiperidine-2,6-dione](/img/structure/B7580924.png)
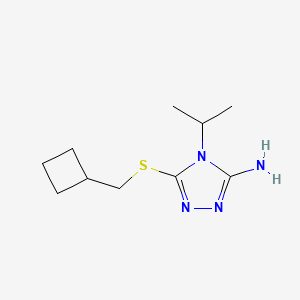
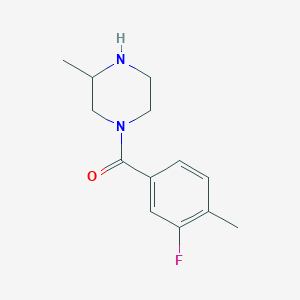

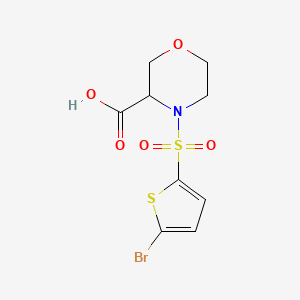
![3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7580964.png)

![4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580976.png)
![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580985.png)
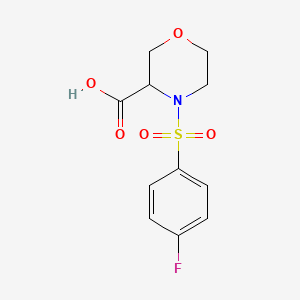

![4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581018.png)
